Lacto-N-difucohexose II

Descripción

Overview of Human Milk Oligosaccharides (HMOs) as Bioactive Glycans

Human milk is a complex biological fluid that provides ideal nutrition for infants, containing a rich array of nutrients and bioactive components essential for growth and development. mdpi.comtandfonline.com Among these, Human Milk Oligosaccharides (HMOs) are a prominent group of complex sugars that are the third most abundant solid component in human milk, following lactose and lipids. nih.govnih.gov Unlike the simple sugar lactose, HMOs are not readily digested by the infant; instead, they function as bioactive molecules with a multitude of benefits. tandfonline.comnih.gov

These intricate glycans play a crucial role in shaping the infant's early life by supporting the development of the gut microbiome, enhancing the intestinal barrier, and modulating the immune system. tandfonline.comnih.govnestlenutrition-institute.org HMOs act as prebiotics, selectively promoting the growth of beneficial bacteria, such as Bifidobacterium, in the infant's gut. mdpi.com This microbial fermentation of HMOs produces short-chain fatty acids (SCFAs), which are vital for gut health and immune function. mdpi.com Furthermore, HMOs can act as decoy receptors, preventing pathogens from attaching to the infant's intestinal cells, thereby offering protection against infections. mdpi.comtandfonline.com With over 200 different HMO structures identified, this diversity underscores their multifaceted roles in infant health. mdpi.comfrontiersin.org

Classification and Structural Characteristics of Lacto-N-difucohexose II as a Neutral, Difucosylated Hexasaccharide

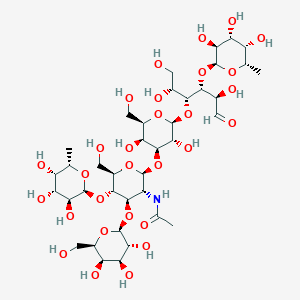

HMOs are broadly classified into three main groups: neutral non-fucosylated, neutral fucosylated, and acidic (sialylated) oligosaccharides. nih.govnih.gov this compound (LNDFH-II) belongs to the category of neutral, fucosylated HMOs. nih.govglyxera.com Structurally, it is a hexasaccharide, meaning it is composed of six individual sugar units. glyxera.com

The fundamental building blocks of LNDFH-II, like other HMOs, are derived from five key monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (a sialic acid). nih.govnih.gov LNDFH-II is specifically characterized by the presence of two fucose units, hence the term "difucosylated." glyxera.comresearchgate.net

Its core structure is built upon a lactose unit at the reducing end, which is extended. nih.gov The precise arrangement and linkages of the monosaccharides define its unique structure. This compound is a type 1 core HMO, which is characterized by a Galβ1-3GlcNAc sequence. glyxera.com The full structural representation of this compound is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. glyxera.comnih.gov This intricate structure is crucial for its biological recognition and function.

| Attribute | Description |

|---|---|

| Classification | Neutral, Difucosylated Hexasaccharide |

| Core Type | Type 1 (Galβ1-3GlcNAc) |

| Monosaccharide Composition | D-glucose (Glc) |

| D-galactose (Gal) | |

| N-acetylglucosamine (GlcNAc) | |

| L-fucose (Fuc) - 2 units | |

| Total: 6 units | |

| Chemical Formula | C₃₈H₆₅NO₂₉ nih.gov |

| Molar Mass | 999.9 g/mol nih.gov |

Academic Research Significance of this compound in Glycoscience

The complex and specific structures of HMOs, such as this compound, are of significant interest in the field of glycoscience. The study of these molecules is fundamental to understanding their diverse biological roles. acs.org Research into specific HMOs like LNDFH-II helps to decipher the structure-function relationship of glycans in human health. ucdavis.edu

The presence and concentration of fucosylated HMOs, including LNDFH-II, are dependent on the mother's genetic profile, specifically the expression of fucosyltransferase genes (FUT2 and FUT3). nih.govresearchgate.net This genetic variation leads to different HMO profiles in breast milk, which has implications for infant development and susceptibility to certain diseases. This makes LNDFH-II a key marker in studies investigating the impact of maternal genetics on infant health.

Furthermore, the unique structural motifs of LNDFH-II, particularly its fucosylation pattern, are subjects of intense research for their role in mediating host-microbe and host-pathogen interactions. The specific linkages of the fucose residues can determine which bacteria can utilize the HMO as a nutrient source or which pathogens are inhibited. mdpi.com The detailed structural characterization of individual HMOs like LNDFH-II is a critical and challenging aspect of glycoscience, often requiring advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR). acs.org Such detailed analysis is essential for elucidating the precise mechanisms by which these complex carbohydrates exert their beneficial effects. acs.org

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWVQWPVUZACH-XCVMNONQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044994 | |

| Record name | Lacto-N-difucohexaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62258-12-2 | |

| Record name | Lacto-N-difucohexaose II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62258-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-difucohexose II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-difucohexaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Lacto-n-difucohexose Ii in Biological Systems

Detection and Quantitative Analysis of Lacto-N-difucohexose II in Human Milk

The detection and quantification of specific human milk oligosaccharides (HMOs) like this compound from the complex matrix of human milk require sophisticated analytical techniques. Given the structural diversity and isomeric nature of HMOs, methods that provide high resolution and sensitivity are essential.

Commonly employed methods for the analysis of this compound include advanced chromatography techniques coupled with sensitive detection systems. High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAE) are frequently used for separation. nih.gov Detection is often achieved using mass spectrometry (MS) or pulsed amperometric detection (PAD). nih.govfrontiersin.org The coupling of HPLC with mass spectrometry (LC-MS), particularly using techniques like tandem MS (MS/MS), is invaluable for structural elucidation and distinguishing between isomers. ucdavis.edu For quantitative analysis, reference standards of purified this compound are used to create calibration curves, allowing for the determination of its concentration in milk samples. nih.govfrontiersin.org In some research, ultra-HPLC with fluorometric detection has also been utilized for the quantitative analysis of various HMOs. nih.gov

Research studies have successfully quantified this compound in human milk samples, revealing a wide range of concentrations among different individuals.

| Lactation Stage | Mean Concentration (g/L) | Standard Deviation (g/L) | Reference Study |

|---|---|---|---|

| Colostrum (1-5 days postpartum) | 0.08 | 0.10 | Ge et al. (2024) nih.govfrontiersin.org |

| Mature Milk (42 days postpartum) | 0.12 | 0.15 | Ge et al. (2024) nih.govfrontiersin.org |

Investigation of Genetic Determinants Influencing this compound Profiles (e.g., Secretor Status, Lewis Blood Group Genes)

The synthesis of fucosylated HMOs, including this compound, is entirely dependent on the maternal genetic profile, specifically the activity of fucosyltransferase enzymes encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes. abdominalkey.comnih.govdovepress.com These genes control the addition of fucose molecules to precursor oligosaccharide chains via specific glycosidic linkages. nih.gov

The FUT2 gene (Secretor gene) encodes an α-1,2-fucosyltransferase. Individuals with at least one functional copy of this gene ("Secretors") can synthesize HMOs with an α1,2-fucose linkage, such as 2'-fucosyllactose (2'-FL). abdominalkey.comnih.gov

The FUT3 gene (Lewis gene) encodes an α-1,3/4-fucosyltransferase. A functional FUT3 gene is required to create α1,3 or α1,4-fucose linkages. nih.govresearchgate.net

This compound is a di-fucosylated oligosaccharide, meaning two fucose units are attached to a precursor structure. Its synthesis requires the action of fucosyltransferases. The presence and concentration of this compound are therefore determined by the mother's Secretor (FUT2) and Lewis (FUT3) status. abdominalkey.com Mothers with non-functional versions of both the FUT2 and FUT3 genes (a "non-secretor" and "Lewis-negative" phenotype) are unable to produce many fucosylated HMOs, and would consequently have undetectable levels of this compound. abdominalkey.com The ability to synthesize this complex oligosaccharide relies on the cooperative or independent action of the enzymes encoded by these genes. Therefore, a mother's milk can be categorized into one of four groups based on the presence or absence of HMOs dependent on FUT2 and FUT3 activity. frontiersin.org

| Maternal Genotype | Phenotype | FUT2 Activity (α1,2-linkage) | FUT3 Activity (α1,3/4-linkage) | Expected this compound Synthesis |

|---|---|---|---|---|

| FUT2 active, FUT3 active | Secretor, Lewis Positive | Yes | Yes | Yes |

| FUT2 inactive, FUT3 active | Non-secretor, Lewis Positive | No | Yes | Possible (if structure only requires FUT3) |

| FUT2 active, FUT3 inactive | Secretor, Lewis Negative | Yes | No | Possible (if structure only requires FUT2) |

| FUT2 inactive, FUT3 inactive | Non-secretor, Lewis Negative | No | No | No |

Structural Elucidation Methodologies for Lacto-n-difucohexose Ii

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the chemical environment of individual atoms within a molecule, making it ideal for determining the complex architecture of oligosaccharides. mdpi.com For Lacto-N-difucohexose II, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its structure, which is defined as Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. nih.govelicityl-oligotech.com

1D ¹H NMR: The 1D proton (¹H) NMR spectrum serves as an initial fingerprint of the molecule. nih.gov Key information is derived from the anomeric proton region (typically 4.4-5.5 ppm), where each monosaccharide residue displays a characteristic signal. The chemical shift and coupling constant (J-value) of these anomeric signals can help identify the type of sugar (e.g., Glc, Gal, Fuc) and the stereochemistry of the glycosidic bond (α or β). For instance, the α-linked fucose residues in this compound will have distinct signals from the β-linked galactose and N-acetylglucosamine residues. oup.com

2D NMR Experiments: To resolve the significant signal overlap present in the 1D spectrum of complex oligosaccharides, 2D NMR experiments are essential. mdpi.comnih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton coupling networks within each monosaccharide ring. A TOCSY experiment can identify all the proton signals belonging to a single sugar residue starting from its anomeric proton signal. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹³C), allowing for the assignment of carbon resonances. The chemical shifts of specific carbons are highly sensitive to the linkage position. For example, the carbon atom involved in a glycosidic bond (e.g., C-3 of the Glc residue) will show a significant downfield shift. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the linkages between different monosaccharide units by detecting correlations between an anomeric proton on one residue and the carbon atom of the adjacent residue to which it is linked.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. mdpi.com They provide definitive proof of glycosidic linkages by showing a spatial correlation between the anomeric proton of one residue and a proton on the aglycone of the neighboring residue. This is critical for distinguishing between linkage isomers, such as the Fucα1-4 linkage to GlcNAc and the Fucα1-3 linkage to Glc in this compound.

| NMR Experiment Type | Purpose in this compound Analysis | Key Information Obtained |

| 1D ¹H NMR | Initial structural fingerprinting. | Anomeric proton chemical shifts and coupling constants, confirming sugar types and anomeric configurations (α/β). nih.gov |

| 2D COSY/TOCSY | Assigning all proton signals for each individual sugar residue. | Spin systems for each monosaccharide (Glc, Gal, GlcNAc, Fuc). nih.gov |

| 2D HSQC/HMBC | Assigning carbon signals and identifying inter-residue linkages. | ¹H-¹³C correlations, confirming which carbons are involved in glycosidic bonds. mdpi.com |

| 2D NOESY/ROESY | Confirming through-space proximity of atoms to verify linkages and determine 3D conformation. | Spatial relationships between protons on adjacent sugar units, definitively proving the sequence and linkage points. mdpi.com |

Mass spectrometry is a cornerstone for oligosaccharide analysis, providing rapid and sensitive determination of molecular weight and sequence information. researchgate.net

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This technique is widely used for profiling complex mixtures of HMOs. nih.govsemanticscholar.org The sample is co-crystallized with a matrix that absorbs laser energy, allowing for the gentle ionization of the analyte, typically as a singly charged sodium adduct ([M+Na]⁺). openmicrobiologyjournal.commdpi.com MALDI-TOF MS analysis of a purified this compound sample would show a distinct peak corresponding to its monoisotopic mass (calculated C₃₈H₆₅NO₂₉ + Na⁺), confirming its composition of two fucose, two galactose, one N-acetylglucosamine, and one glucose residue. nih.gov While excellent for determining mass and profiling, MALDI-TOF alone cannot distinguish between isomers. semanticscholar.org

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing polar molecules like oligosaccharides directly from solution. masonaco.org ESI can produce multiply charged ions, which can be advantageous for analyzing high-mass glycans on mass analyzers with a limited m/z range.

Tandem Mass Spectrometry (MS/MS): To gain structural information and distinguish between isomers, tandem MS (or MS²) is employed. A specific ion from the initial MS scan (the precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.govmdpi.com The fragmentation of a glycan chain occurs predictably at the glycosidic bonds, producing a series of B, C, Y, and Z ions, as well as cross-ring cleavage ions (A and X ions). mdpi.com

Y-ions are formed by cleavage of the glycosidic bond where the charge is retained on the reducing end.

B-ions are formed when the charge is retained on the non-reducing end.

| Mass Spectrometry Technique | Application for this compound | Key Findings |

| MALDI-TOF MS | Rapid molecular weight determination and sample profiling. | Provides the exact mass of the molecule, confirming its monosaccharide composition (Hex₄HexNAc₁dHex₂). nih.govsemanticscholar.org |

| ESI-MS | Coupling with liquid chromatography for online analysis. | Allows for separation and mass analysis in a single run, suitable for complex mixtures. masonaco.org |

| Tandem MS (MS/MS) | Structural analysis through controlled fragmentation. | Generates sequence-specific fragment ions (B and Y ions) and cross-ring cleavages that help determine monosaccharide sequence and linkage patterns. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Glycan Linkage and Conformation Analysis

Chromatographic Separation Techniques for this compound Isolation

Due to the immense structural diversity and the presence of numerous isomers in human milk, chromatographic separation is a critical first step before structural elucidation. researchgate.net The choice of technique depends on the desired resolution and scale of purification.

HPLC is a high-resolution technique essential for the analysis and purification of individual HMOs. researchgate.net Because native oligosaccharides lack a UV chromophore, they are often derivatized with a fluorescent label or detected using methods like evaporative light scattering or mass spectrometry. researchgate.net

Normal-Phase and HILIC (Hydrophilic Interaction Liquid Chromatography): Normal-phase HPLC on amino-bonded silica columns has been successfully used to separate fucosylated derivatives of lacto-N-hexaose. nih.gov HILIC is a variation of normal-phase chromatography that is highly effective for separating polar compounds like glycans. It can often resolve isomers that are difficult to separate by other methods. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): Native HMOs are too polar to be retained on standard C18 reversed-phase columns. nih.gov Therefore, analysis by RP-HPLC requires derivatization with a hydrophobic tag or the use of specific ion-pairing reagents. A more common approach for native oligosaccharides is to use porous graphitized carbon (PGC) columns, which can separate complex mixtures of underivatized HMOs, including structural isomers, based on their hydrophobicity and planar structure. researchgate.net

Two-Dimensional HPLC (2D-HPLC): For extremely complex mixtures, a single HPLC separation may be insufficient. 2D-HPLC enhances peak capacity by subjecting fractions from a first separation to a second, orthogonal separation mechanism (e.g., HILIC followed by PGC). This powerful approach has been used to de novo characterize high molecular weight HMOs. nih.gov

Capillary electrophoresis is a high-efficiency separation technique that profiles oligosaccharides based on their mass-to-charge ratio and hydrodynamic volume. sciex.comunipi.it Since most neutral HMOs like this compound lack a charge, they must first be derivatized with a charged fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonate (APTS). nih.gov This allows for both electromigration and highly sensitive detection by laser-induced fluorescence (LIF). sciex.com

CE provides excellent resolution of isomers. sciex.com By using specific buffer systems, such as those containing borate, secondary complexation equilibria can be exploited to enhance the separation of glycans based on the position and orientation of their hydroxyl groups. noaa.gov This makes CE a powerful tool for profiling the HMO content of milk samples and for assessing the purity of isolated fractions. sciex.com

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic radius (i.e., their size in solution). nih.gov This technique is often used as an initial, low-resolution purification step to separate the total oligosaccharide fraction from other milk components (proteins, lactose) and to fractionate the oligosaccharides roughly by size. nih.govgoogle.com For instance, a complex HMO mixture can be passed through a column packed with a porous gel matrix (e.g., Bio-Gel P-4). Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. This allows for the separation of hexasaccharides like this compound from smaller (e.g., penta- and tetrasaccharides) and larger oligosaccharides. nih.gov While effective for initial fractionation, it does not have the resolving power to separate isomers. google.com

Affinity Chromatography Utilizing Lectin-Based Interactions

Affinity chromatography is a highly selective method that relies on the specific, reversible binding interaction between a molecule and a ligand immobilized on a chromatographic matrix. glycodiag.com For the analysis of oligosaccharides like this compound, lectins are commonly used as affinity ligands. nih.govdiva-portal.org Lectins are proteins that bind to specific carbohydrate structures. nih.gov

This compound contains fucose residues, which can be targeted by fucose-specific lectins such as Aleuria aurantia lectin (AAL). nih.gov By immobilizing AAL on a solid support, a column can be created that selectively retains fucose-containing oligosaccharides from a complex mixture. nih.gov The bound oligosaccharides can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competitive sugar that displaces the bound oligosaccharide from the lectin. nih.gov This technique is invaluable for enriching fucosylated HMOs, including this compound, from a complex biological sample like human milk, thereby simplifying subsequent detailed structural analysis. nih.gov

Table 2: Lectins and Their Specificity Relevant to this compound Analysis

| Lectin | Abbreviation | Specificity |

| Aleuria aurantia Lectin | AAL | Binds to fucose residues |

| Ulex europaeus Agglutinin I | UEA I | Binds to α-1,2-linked fucose |

This table highlights lectins that could be employed in the affinity purification of fucosylated HMOs. The choice of lectin would depend on the specific fucose linkages present in the target oligosaccharide.

Glycosidase Digestion and Chemical Derivatization for Structural Dissection

To fully elucidate the structure of this compound, its constituent monosaccharides and their linkages must be determined. This is often achieved through a combination of enzymatic digestion and chemical derivatization, followed by analytical techniques such as mass spectrometry or chromatography.

Glycosidase Digestion: Exoglycosidases are enzymes that sequentially cleave terminal monosaccharide residues from an oligosaccharide with high specificity for both the sugar and the linkage. nih.govrsc.org By treating this compound with a panel of specific exoglycosidases and analyzing the resulting products, the sequence and anomeric configuration of the monosaccharides can be deduced. For instance, a fucosidase would cleave the terminal fucose residues, and the resulting change in the oligosaccharide's mass or chromatographic retention time would confirm the presence of fucose. The use of linkage-specific fucosidases can further define the attachment point of the fucose.

Chemical Derivatization: Derivatization is often employed to enhance the detection and separation of oligosaccharides in techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). nih.govucdavis.edu Common derivatization methods include:

Permethylation: This process replaces all free hydroxyl and N-acetyl groups with methyl ethers. Permethylation increases the volatility and stability of the oligosaccharide for MS analysis and provides linkage information through subsequent fragmentation. nih.gov

Reductive Amination: This method involves labeling the reducing end of the oligosaccharide with a fluorescent tag, such as 2-aminobenzamide (2-AB) or 8-aminopyrene-1,3,6-trisulfonic acid (APTS). ucdavis.edunih.gov This not only allows for sensitive fluorescence detection but also introduces a charge for electrophoretic separation. ucdavis.edu

Integrated Analytical Protocols for De Novo Structural Characterization of Complex Human Milk Oligosaccharides

The de novo structural characterization of complex HMOs like this compound, especially when present in intricate mixtures, requires an integrated analytical approach. nih.gov No single technique can provide all the necessary structural information. Therefore, modern analytical workflows combine multiple separation and characterization methods. researchgate.net

A typical integrated protocol might begin with the separation of the complex HMO mixture using multi-dimensional liquid chromatography. nih.gov This could involve an initial separation based on charge (ion-exchange) or size, followed by a higher-resolution technique like porous graphitic carbon (PGC) chromatography or hydrophilic interaction liquid chromatography (HILIC). oup.comfrontiersin.org PGC is particularly powerful for separating isomeric oligosaccharides without the need for derivatization. frontiersin.org

Each separated fraction is then subjected to detailed structural analysis, primarily using mass spectrometry (MS). High-resolution MS provides accurate mass measurements, allowing for the determination of the monosaccharide composition. nih.gov Tandem MS (MS/MS) experiments, where the isolated oligosaccharide ion is fragmented, yield structural information about the sequence and branching patterns of the monosaccharides. researchgate.netnih.gov The fragmentation patterns of permethylated oligosaccharides are particularly informative for linkage analysis. nih.gov

The data obtained from these sophisticated analytical techniques, often combined with information from glycosidase digestion and nuclear magnetic resonance (NMR) spectroscopy when sufficient sample is available, allows for the unambiguous structural elucidation of complex HMOs like this compound. researchgate.netchromatographyonline.com

Biosynthesis and Synthetic Approaches for Lacto-n-difucohexose Ii

In Vivo Biosynthetic Pathways of Lacto-N-difucohexose II

The in vivo synthesis of this compound begins with lactose and proceeds through a series of glycosylation events, each catalyzed by a specific glycosyltransferase. The formation of the core structure, Lacto-N-tetraose (LNT), is a critical intermediate step before the final fucosylation events occur. google.comnih.gov The complete biosynthesis from lactose requires the coordinated action of at least three distinct glycosyltransferase activities. google.com

The construction of LNDFH-II is orchestrated by a precise sequence of enzymatic reactions catalyzed by glycosyltransferases. frontiersin.orgnih.gov These enzymes are responsible for the sequential addition of monosaccharide units, building the complex oligosaccharide. nih.gov The key enzymes involved in the LNDFH-II pathway are detailed below.

| Enzyme Class | Specific Enzyme Example(s) | Function in LNDFH-II Pathway |

| β-1,3-N-Acetylglucosaminyltransferase | LgtA | Catalyzes the addition of N-acetylglucosamine (GlcNAc) to the galactose moiety of lactose, forming Lacto-N-triose II (LNT-II). nih.govacs.orgacs.org |

| β-1,3-Galactosyltransferase | WbgO, Cvβ3GalT | Transfers a galactose (Gal) residue to the non-reducing end of LNT-II to produce the core structure, Lacto-N-tetraose (LNT). nih.govresearchgate.net |

| α-1,3/4-Fucosyltransferase | FucT14, Hp3/4FT | Adds two fucose (Fuc) residues to the LNT backbone. One fucose is attached via an α1-4 linkage to the GlcNAc residue, and the second is attached via an α1-3 linkage to the glucose (Glc) residue. google.comnih.gov A single bi-specific enzyme can often catalyze both additions. google.com |

The production of complex fucosylated HMOs like LNDFH-II can be challenging due to a lack of fucosyltransferases with the desired substrate specificity and yield. google.comgoogle.com Consequently, research has focused on identifying novel glycosyltransferases, particularly bi-specific α-1,3(4)-fucosyltransferases, that can efficiently synthesize LNDFH-II. google.com For instance, the α1,4-fucosyltransferase FucT14 has been shown to convert LNT to LNDFH-II in recombinant Escherichia coli. nih.gov

Glycosyltransferases utilize activated sugar donors, known as nucleotide sugars, to transfer monosaccharides to acceptor molecules. frontiersin.org For fucosylation reactions, the essential donor substrate is Guanosine diphosphate-L-fucose (GDP-L-fucose). frontiersin.org

The intracellular availability of these nucleotide sugars is a critical and often rate-limiting factor in the biosynthesis of HMOs. nih.gov GDP-L-fucose is synthesized in the cytoplasm via two primary routes:

The de novo pathway : This pathway synthesizes GDP-L-fucose from glucose or mannose and is the main route in humans. frontiersin.org In engineered microbes, overexpressing the genes of this pathway, such as manB, manC, gmd, and wcaG, can increase the intracellular pool of GDP-L-fucose, thereby enhancing the production of fucosylated HMOs. mdpi.comacs.orgfrontiersin.org

The salvage pathway : This pathway recycles free L-fucose, derived from glycoprotein degradation or supplied externally, to generate GDP-L-fucose. frontiersin.org This pathway can be heterologously expressed in microbial systems to facilitate HMO production. nih.gov

The binding of GDP-fucose to the fucosyltransferase is a highly specific interaction, with the enzyme recognizing the GDP moiety to ensure the fucose is correctly oriented for transfer. frontiersin.org This binding can induce conformational changes in the enzyme that are necessary for its catalytic activity. frontiersin.org

The remarkable diversity of HMO structures is a direct result of the substrate specificity and varied reaction mechanisms of the glycosyltransferases involved. frontiersin.org

Substrate Specificity : Glycosyltransferases possess active sites that recognize and bind specific donor and acceptor substrates. frontiersin.org Fucosyltransferases, for example, exhibit high specificity for both the GDP-fucose donor and the acceptor oligosaccharide. frontiersin.org The synthesis of LNDFH-II requires an α-1,3(4)-fucosyltransferase capable of recognizing the LNT backbone and adding fucose to both the internal GlcNAc residue (α1-4 linkage) and the reducing-end Glc residue (α1-3 linkage). google.com The order of these additions can be influenced by the specific fucosyltransferase used, potentially proceeding through intermediates like Lacto-N-fucopentaose V (LNFP-V) or Lacto-N-fucopentaose II (LNFP-II). google.com

Reaction Mechanism : The catalytic mechanism involves the nucleophilic attack of a hydroxyl group on the acceptor molecule at the anomeric carbon of the sugar moiety of the nucleotide sugar donor. frontiersin.org Following the transfer of the fucose residue from GDP-fucose to the acceptor, the resulting nucleotide diphosphate (GDP) is released from the enzyme. frontiersin.org The efficient release of GDP is vital to prevent product inhibition and allow the enzyme to proceed with subsequent catalytic cycles. frontiersin.org

Role of Nucleotide Sugar Precursors (e.g., GDP-L-Fucose) in Fucosylation Events

Enzymatic Synthesis Strategies for this compound Production

In vitro enzymatic synthesis offers a powerful alternative to whole-cell fermentation for producing structurally defined HMOs, providing high specificity and avoiding complex downstream purification from cellular biomass. rsc.org

A one-pot, three-enzyme system (OPME5) utilizing the Helicobacter pylori α1–3/4-fucosyltransferase (Hp3/4FT) has been successfully employed to synthesize various fucosylated HMOs, including LNDFH-II, from simpler precursors. Such systems demonstrate the feasibility of producing complex structures through a carefully orchestrated cascade of enzymatic reactions. researchgate.net The access to highly active enzymes, such as the Cvβ3GalT from Chromobacterium violaceum, has been instrumental in enabling the multigram-scale synthesis of the LNT precursor, which is essential for subsequent fucosylation to LNDFH-II. researchgate.net

An alternative to using glycosyltransferases is to employ glycoside hydrolases (GHs) operating in a "reverse" mode to perform transglycosylation. plos.orgmdpi.com In this kinetically controlled approach, a glycoside hydrolase transfers a sugar moiety from a donor substrate to an acceptor other than water. mdpi.com

α-L-Fucosidases : Enzymes such as α-L-fucosidases, which typically cleave fucose from oligosaccharides, can be used to catalyze transfucosylation reactions. plos.org Studies have demonstrated the synthesis of fucosylated lactose by transferring fucose from donors like pNP-Fuc or the natural polymer xyloglucan to lactose using α-L-fucosidases. plos.orgmdpi.com While the complete synthesis of LNDFH-II via this method is not extensively documented, the synthesis of related complex fucosylated HMOs like LNFP II has been achieved by using LNT as an acceptor and 3-fucosyllactose as a donor, highlighting the potential of this strategy.

Enzyme Engineering : The efficiency of transglycosylation is often limited by the enzyme's inherent hydrolytic activity, which consumes both the donor and the product. plos.org Protein engineering is a critical tool to overcome this limitation. By introducing specific mutations, often guided by structural analysis, the catalytic properties of glycoside hydrolases can be shifted to favor the transglycosylation reaction over hydrolysis, thus improving product yields. mdpi.commdpi.com For example, mutating residues near the active site of a fungal α-L-fucosidase has been shown to enhance transfucosylation efficiency and regioselectivity. mdpi.com

Whole-Cell Biotransformation using Recombinant Microbial Hosts (e.g., Escherichia coli)

Whole-cell biotransformation has emerged as a promising and cost-effective method for synthesizing complex oligosaccharides like Lacto-N-difucohexaose II. nih.govgalab.com This approach leverages the cellular machinery of recombinant microorganisms, most notably Escherichia coli, to perform multi-step enzymatic reactions. nih.govfrontiersin.org The use of whole cells offers several advantages, including the elimination of costly enzyme purification and the inherent regeneration of essential cofactors. galab.comunimi.it

A key strategy involves engineering E. coli to express the necessary glycosyltransferases. For the synthesis of fucosylated derivatives of lacto-N-tetraose, researchers have successfully expressed genes for β1,3-N-acetylglucosaminyltransferase (LgtA) and β1,3-galactosyltransferase (WbgO). nih.gov This enables the initial conversion of lactose to lacto-N-tetraose. nih.gov

To achieve the final fucosylation steps to produce Lacto-N-difucohexaose II, additional enzymes are required. Specifically, the expression of an α1,4-fucosyltransferase (FucT14) has been shown to be crucial for the conversion of lacto-N-tetraose to Lacto-N-difucohexaose II. nih.gov This targeted enzymatic activity ensures the correct placement of fucose residues onto the growing oligosaccharide chain. The process is typically carried out in growing cultures of the recombinant E. coli, which convert externally supplied substrates like lactose, D-glucose, and L-fucose into the desired product. nih.gov

The table below summarizes key enzymes and their roles in the whole-cell biotransformation of Lacto-N-difucohexaose II.

| Enzyme | Gene | Function |

| β1,3-N-acetylglucosaminyltransferase | lgtA | Adds N-acetylglucosamine to lactose |

| β1,3-galactosyltransferase | wbgO | Adds galactose to form lacto-N-tetraose |

| α1,4-fucosyltransferase | FucT14 | Adds fucose to form Lacto-N-difucohexaose II |

Challenges in whole-cell biotransformation include optimizing substrate uptake, managing product export, and preventing the degradation of intermediates. galab.com Despite these hurdles, the versatility and economic feasibility of using engineered microbial hosts like E. coli make it a highly attractive avenue for the industrial production of Lacto-N-difucohexaose II and other complex HMOs. frontiersin.orgsci-hub.se

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

To further enhance the production of Lacto-N-difucohexaose II in microbial hosts, researchers are employing sophisticated metabolic engineering and synthetic biology strategies. nih.govresearchgate.net These approaches aim to optimize the host's metabolic pathways to channel more resources towards the synthesis of the target oligosaccharide. researchgate.net

A critical aspect of enhancing fucosylated HMO production is ensuring a sufficient supply of the sugar donor, GDP-L-fucose. nih.gov In E. coli, GDP-L-fucose is naturally produced through the de novo pathway, which starts from fructose-6-phosphate. nih.gov Metabolic engineering efforts focus on upregulating the enzymes in this pathway to increase the intracellular pool of GDP-L-fucose. acs.org

The key enzymes in the de novo GDP-L-fucose pathway include mannose-6-phosphate isomerase (ManA), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-mannose 4,6-dehydratase (Gmd), and GDP-L-fucose synthetase (WcaG). nih.gov Overexpression of the genes encoding these enzymes can significantly boost GDP-L-fucose availability. nih.govnih.gov For instance, enhancing the expression of ManA has been shown to improve GDP-L-fucose accumulation. acs.org Additionally, strategies like overexpressing the regulator RcsA can fine-tune the expression of pathway genes, leading to increased synthesis of fucosylated products. acs.orgnih.gov

| Gene | Enzyme | Function in GDP-L-Fucose Pathway |

| manA | Mannose-6-phosphate isomerase | Converts fructose-6-phosphate to mannose-6-phosphate |

| manB | Phosphomannomutase | Converts mannose-6-phosphate to mannose-1-phosphate |

| manC | Mannose-1-phosphate guanylyltransferase | Converts mannose-1-phosphate to GDP-mannose |

| gmd | GDP-mannose 4,6-dehydratase | Converts GDP-mannose to GDP-4-keto-6-deoxymannose |

| wcaG | GDP-L-fucose synthetase | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose |

Redirecting metabolic flux is a powerful strategy to maximize the yield of the desired product. sdu.edu.cn This involves genetically modifying the host organism to minimize the flow of carbon into competing metabolic pathways. oup.com

A common target for gene knockout is the pathway for colanic acid biosynthesis, which also utilizes GDP-L-fucose. sci-hub.se Deleting the wcaJ gene, which encodes an enzyme that commits GDP-L-fucose to colanic acid synthesis, has been shown to increase the intracellular availability of this precursor for HMO production. nih.govmdpi.com

Similarly, to prevent the degradation of intermediates and precursors, genes encoding for certain hydrolases can be deleted. For example, knocking out the nudK gene, which encodes GDP-mannose hydrolase, can prevent the breakdown of GDP-mannose, a key intermediate in the GDP-L-fucose pathway. acs.orgnih.gov Another target is the deletion of the ATP-dependent protease Lon, which can improve the stability of heterologously expressed enzymes. acs.orgnih.gov

These genetic manipulations, often combined with the overexpression of pathway enzymes, create a more efficient cellular factory for the production of complex oligosaccharides like Lacto-N-difucohexaose II. acs.org

Optimization of De Novo Glycan Precursor Pathways (e.g., GDP-L-Fucose Pathway)

Chemical Synthesis Methodologies for Complex Oligosaccharides (General Principles Applicable to Lacto-N-difucohexaose II)

While biological methods show great promise, chemical synthesis remains a fundamental approach for obtaining structurally defined complex oligosaccharides. nih.govsci-hub.se The principles of chemical synthesis, particularly linear and convergent strategies, are applicable to the construction of Lacto-N-difucohexaose II.

The assembly of complex oligosaccharides like Lacto-N-difucohexaose II can be approached in two main ways: linear synthesis and convergent synthesis. sci-hub.sebeilstein-journals.org

Linear synthesis involves the sequential addition of monosaccharide building blocks to a growing oligosaccharide chain. beilstein-journals.org This process requires a series of protection and deprotection steps to ensure that the glycosidic bonds are formed at the desired positions. sci-hub.se While straightforward in concept, linear synthesis can be lengthy and may result in a significant loss of material at each purification step, especially for larger oligosaccharides. sci-hub.se

Both strategies rely on the use of selectively protected monosaccharide donors and acceptors to control the regioselectivity and stereoselectivity of the glycosylation reactions. sci-hub.se The choice between a linear and a convergent approach depends on the specific structure of the target oligosaccharide and the availability of the required building blocks. sci-hub.se

The table below outlines the general characteristics of linear and convergent synthesis strategies.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Monosaccharides are added one by one to a growing chain. beilstein-journals.org | Conceptually simple, suitable for automation. sci-hub.se | Can be lengthy, lower overall yields for large molecules due to multiple steps. sci-hub.se |

| Convergent | Pre-synthesized oligosaccharide fragments are coupled together. beilstein-journals.org | More efficient for complex/branched structures, potentially higher overall yields. nih.gov | Requires more complex planning and synthesis of fragments. |

Biological Function and Research Applications of Lacto-n-difucohexose Ii

Elucidation of Lacto-N-difucohexose II Role in Host-Microbe Interactions

The interaction between the host and its resident microbial communities is a critical determinant of health. nih.gov LNDFH II, as a prominent component of the early-life diet, significantly influences this relationship. nih.govfrontiersin.org

Selective Modulation of Gut Microbiota Composition

LNDFH II acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut. scielo.brresearchgate.net This bifidogenic effect is particularly pronounced for species of Bifidobacterium and Lactobacillus. mdpi.comfrontiersin.org The ability of these bacteria to utilize HMOs like LNDFH II gives them a competitive advantage, helping to establish a healthy gut microbiota composition early in life. wikipedia.org Studies have shown that supplementation with specific HMOs can lead to a significant increase in the relative abundance of Bifidobacterium and a decrease in potentially harmful bacteria belonging to the Firmicutes and Proteobacteria phyla. frontiersin.org

Table 1: Impact of HMO Supplementation on Gut Microbiota Composition

| Bacterial Group | Effect of HMO Supplementation | Reference |

|---|---|---|

| Bifidobacterium | Significant increase in relative abundance | frontiersin.org |

| Lactobacillus | Promoted growth | mdpi.com |

| Firmicutes | Decrease in relative abundance | frontiersin.org |

Mechanisms of Prebiotic Activity and Substrate Utilization by Commensal Bacteria

The prebiotic activity of LNDFH II stems from its unique structure, which can only be broken down by specific enzymes produced by certain gut bacteria. Commensal bacteria, particularly strains of Bifidobacterium, possess specialized glycoside hydrolases that allow them to cleave the glycosidic bonds in LNDFH II and other HMOs. mdpi.com This enzymatic capability enables them to utilize these complex carbohydrates as a primary energy source. The metabolism of LNDFH II by these bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. mdpi.com These SCFAs have numerous benefits for the host, including lowering the gut pH, which inhibits the growth of acid-sensitive pathogens, and serving as an energy source for colonocytes. mdpi.com

Anti-Adhesion Properties Against Enteric Pathogens via Decoy Receptor Mechanisms

LNDFH II can act as a soluble decoy receptor, preventing pathogenic bacteria from adhering to the intestinal lining. uu.nl Many enteric pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. nih.gov LNDFH II and other fucosylated HMOs mimic these host cell receptors. uu.nl By binding to the pathogens in the gut lumen, they block the sites that the pathogens would otherwise use to attach to the intestinal wall, thereby inhibiting colonization and infection. nih.gov Research has demonstrated the anti-adhesive effects of fucosylated oligosaccharides against a range of pathogens, including Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Salmonella enterica. nih.govnih.gov

Table 2: Pathogens Inhibited by Fucosylated Oligosaccharides

| Pathogen | Inhibitory Effect | Reference |

|---|---|---|

| Campylobacter jejuni | Inhibition of adhesion | nih.gov |

| Enteropathogenic Escherichia coli (EPEC) | Inhibition of adhesion | nih.gov |

| Salmonella enterica | Inhibition of adhesion | nih.gov |

Influence on Intestinal Barrier Function and Mucin Expression

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. quadram.ac.uk Research suggests that HMOs, including LNDFH II, can enhance intestinal barrier function. nih.govmdpi.com Studies using in vitro models of the intestinal epithelium have shown that blends of HMOs can limit the passage of molecules across the cell layer and increase transepithelial resistance, a measure of barrier integrity. nih.gov Furthermore, HMOs have been shown to upregulate the expression of mucins, the primary components of the mucus layer that protects the intestinal epithelium. mdpi.com This enhanced mucus production provides an additional layer of defense against pathogens and other harmful substances. nih.gov Fermented HMOs have also been found to upregulate tight junction proteins, which are critical for maintaining the integrity of the intestinal barrier. mdpi.com

Investigation of Immunomodulatory Activities of this compound

Beyond its effects on the gut microbiota, LNDFH II can directly interact with the host's immune system, influencing its development and function. obgynkey.com

Interaction with Host Immune Cells and Signaling Pathways (e.g., B Cell Activation)

LNDFH II and other HMOs can modulate the activity of various immune cells. nih.gov One area of interest is their interaction with B cells, a type of white blood cell responsible for producing antibodies. nau.edu The activation of B cells is a key step in the adaptive immune response. researchgate.netimmunopaedia.org.za Some studies suggest that specific oligosaccharides can induce the proliferation of B cells and stimulate the production of cytokines like Interleukin-10 (IL-10), which plays a role in regulating immune responses. pnas.org This interaction can be initiated through the binding of the oligosaccharide to receptors on the B cell surface, leading to a signaling cascade that results in cell activation and differentiation. frontiersin.org The immunomodulatory effects of LNDFH II contribute to the establishment of a balanced immune system in early life, potentially reducing the risk of inflammatory and allergic diseases. nih.gov

Impact on Transcriptional Responses in Intestinal Epithelial Cells

While direct research on the transcriptional impact of this compound on intestinal epithelial cells is specific, studies on other complex human milk oligosaccharides (HMOs) provide significant insights into its probable functions. The gut microbiota is known to induce widespread, site-specific transcriptional changes in the intestinal epithelium, regulating genes involved in immunity, cell proliferation, and metabolism. osti.gov The interaction between the gut microbiota and intestinal epithelial cells can influence the host's immune status and physiological functions. osti.gov

Research on other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), alongside Lacto-N-triose II (LNT2), has demonstrated their capacity to modulate gene expression in intestinal epithelial Caco-2 cells, particularly under conditions mimicking intestinal peristaltic shear force. nih.gov For instance, certain HMOs have been shown to significantly affect the expression of genes related to the glycocalyx, defensins, and tight junctions. nih.gov Specifically, under shear force, all tested HMOs stimulated the expression of DEFB1 (Defensin Beta 1) and TJP1 (Tight Junction Protein 1, also known as ZO-1). nih.gov Given that this compound is a difucosylated oligosaccharide, it is plausible that it exerts similar regulatory effects on gene expression in the intestinal epithelium.

The gut microbiota plays a crucial role in modulating histone acetylation in intestinal epithelial cells, which in turn regulates gene expression essential for epithelial maintenance and regenerative responses. amegroups.org The dynamic interplay between different microbial species can fine-tune the epigenetic landscape of intestinal cells. amegroups.org For example, commensal bacteria like Lactobacillus rhamnosus and Lactobacillus fermentum can decrease histone acetylation, even in the presence of pathogens that would otherwise increase it. amegroups.org This suggests that HMOs like this compound, by influencing the composition of the gut microbiota, can indirectly impact the transcriptional programming of the host's intestinal cells.

Table 1: Gene Expression Changes in Caco-2 Cells Induced by Select HMOs Under Shear Force

| Gene | Function | Modulating HMOs (under shear force) | Observed Effect |

|---|---|---|---|

| DEFB1 | Antimicrobial peptide | 2'-FL, 3-FL, LNT2 | Upregulation |

| TJP1 (ZO-1) | Tight junction protein | 2'-FL, 3-FL, LNT2 | Upregulation |

| HAS3 | Hyaluronan synthesis | Shear force itself | Downregulation |

This table is based on findings from a study on 2'-FL, 3-FL, and LNT2 and is presented to illustrate the potential types of transcriptional responses that could be influenced by fucosylated oligosaccharides like this compound. nih.gov

Research Applications of this compound as an Analytical Standard and Reference Material

This compound serves as a valuable tool in glycobiology and analytical chemistry as a standard and reference material. glyxera.com Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and reliability of measurements by providing a robust statistical evaluation of analyte values with complete metrological traceability. trilogylab.com High-quality analytical standards undergo extensive analysis to confirm their identity and purity, which is essential for the accurate quantification of specific molecules in a sample. glycom.com

The use of this compound as a standard is intended for research and development purposes. glyxera.com It is particularly useful in qualitative and semiquantitative analytical procedures. glyxera.com These applications include its use as an identification and migration time standard in capillary electrophoresis and as an identification and retention time standard in liquid chromatography. glyxera.com

Table 2: Applications of this compound as an Analytical Standard

| Analytical Technique | Application | Purpose |

|---|---|---|

| Capillary (Gel) Electrophoresis | Identification and Migration Time Standard | To confirm the presence of this compound in a sample and to calibrate the separation system. glyxera.com |

Use in Qualitative and Semiquantitative Analytical Procedures (e.g., Glycomic Profiling)

Glycomic profiling involves the comprehensive analysis of the entire set of glycans (the glycome) in a biological sample. nih.govaspariaglycomics.com This is a powerful technique for investigating changes in glycosylation associated with various physiological and pathological states, such as cancer. nih.govpreprints.org this compound, as a defined oligosaccharide structure, can be used as a reference standard in these profiling studies to aid in the identification of specific glycan structures within a complex mixture. glyxera.com

In glycomic profiling workflows, glycans are typically released from glycoproteins, derivatized, and then analyzed by methods like MALDI-TOF mass spectrometry or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These methods allow for the determination of the relative abundance of different glycan structures. aspariaglycomics.com By comparing the migration or retention time and mass-to-charge ratio of an unknown peak in a sample to that of the this compound standard, researchers can confidently identify its presence. This is crucial for understanding the specific fucosylation patterns on cells and proteins.

The ability to accurately profile glycan structures is essential, as alterations in fucosylation have been linked to cancer cell differentiation and other biological processes. nih.gov The use of well-characterized standards like this compound enhances the reliability and comparability of data generated in glycomic profiling studies. aspariaglycomics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2'-fucosyllactose |

| 3-fucosyllactose |

| Lacto-N-triose II |

| Lactobacillus rhamnosus |

Future Directions in Lacto-n-difucohexose Ii Research

Advanced Glycomics and Glycoproteomics for Comprehensive Glycan Profiling in Biological Samples

Methodologies such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are at the forefront of HMO analysis. nih.govsemanticscholar.org These techniques allow for the detailed structural characterization and relative quantification of a wide array of HMOs, including various isomers of fucosylated oligosaccharides. nih.govsemanticscholar.org For instance, a method utilizing permethylation followed by nLC-NSI-MS/MS has successfully identified over 100 different glycoforms in human milk, showcasing the diversity and complexity of these samples. nih.govsemanticscholar.org

Furthermore, glycoproteomic approaches are crucial for identifying glycoproteins that carry fucosylated glycans. The use of lectins with specific affinity for fucose residues, such as Aleuria aurantia lectin (AAL), enables the enrichment of fucosylated glycoproteins from biological samples like serum and pancreatic cyst fluids for subsequent mass spectrometric analysis. nih.govresearchgate.net This is particularly relevant as altered fucosylation of glycoproteins has been associated with various physiological and pathological states. nih.govpnas.org The development of novel fluorescent probes for imaging fucosylated glycans in vivo also presents an exciting avenue for real-time visualization and tracking of these important molecules. pnas.org

Table 1: Advanced Analytical Techniques for Fucosylated Glycan Profiling

| Technique | Description | Application in LNDFH-II Research |

| LC-MS/MS | Separates complex mixtures of glycans followed by mass analysis for structural elucidation and quantification. | Enables detailed characterization and quantification of LNDFH-II and its isomers in human milk and other biological fluids. nih.gov |

| MALDI-TOF-MS | A soft ionization technique used for the mass analysis of large biomolecules, providing rapid profiling of major HMOs. | Offers a high-throughput method for initial screening and identification of the presence of LNDFH-II in samples. nih.gov |

| Lectin Affinity Chromatography | Utilizes the specific binding of lectins (e.g., AAL) to fucose residues to enrich for fucosylated glycans and glycoproteins. | Allows for the specific isolation of LNDFH-II and fucosylated glycoproteins for more targeted analysis. nih.govresearchgate.net |

| Fluorescent Probes | Chemically synthesized molecules that become fluorescent upon binding to specific glycans, enabling in vivo imaging. | Provides the potential for real-time visualization of the distribution and trafficking of LNDFH-II in biological systems. pnas.org |

Development of Novel Biocatalytic Systems for Sustainable and Scalable Production

The limited availability of pure LNDFH-II from natural sources poses a significant challenge for in-depth functional studies and potential commercial applications. Therefore, the development of efficient, sustainable, and scalable production methods is a critical area of future research. Novel biocatalytic systems are emerging as promising alternatives to traditional chemical synthesis.

Metabolic engineering of microorganisms has shown great potential for HMO production. For instance, genetically modified yeast, such as Saccharomyces cerevisiae, has been engineered to produce 3-fucosyllactose (3-FL), a key fucosylated HMO. greyb.com This approach offers the advantages of using a food-safe microorganism and the potential for large-scale, cost-effective manufacturing. greyb.com More recently, plant-based production systems using Nicotiana benthamiana have been explored for the synthesis of a variety of HMOs, including complex fucosylated structures that have been difficult to produce in microbial systems. biorxiv.orgbiorxiv.org This "plant-based" approach could provide a path to the large-scale and sustainable production of specific HMOs at lower costs. biorxiv.orgbiorxiv.org

Enzymatic synthesis, utilizing specific glycosyltransferases and fucosidases, offers high selectivity and mild reaction conditions. frontiersin.orgacs.org This in vitro approach allows for the precise construction of oligosaccharide chains. For example, the enzymatic synthesis of Lacto-N-fucopentaose II (LNFP II) has been achieved through transfucosylation using regiospecific α-L-fucosidases. acs.org The discovery and engineering of novel, highly efficient enzymes will be key to improving the yields and reducing the costs of producing LNDFH-II and other complex HMOs. europa.eufrontiersin.org

Table 2: Novel Production Systems for Fucosylated HMOs

| Production System | Organism/Method | Advantages |

| Metabolic Engineering | Saccharomyces cerevisiae (Yeast) | Food-safe, scalable, cost-effective. greyb.com |

| Plant-Based Synthesis | Nicotiana benthamiana | Potential for large-scale, sustainable production of complex HMOs. biorxiv.orgbiorxiv.org |

| Enzymatic Synthesis | Isolated Glycosyltransferases/Fucosidases | High selectivity, mild reaction conditions, precise structural control. frontiersin.orgacs.org |

Systems Biology and Multi-Omics Approaches to Decipher Complex Host-Glycan-Microbe Interactions

Lacto-N-difucohexose II does not act in isolation; its biological effects are the result of intricate interactions with the host and the gut microbiota. Systems biology, integrating multi-omics data, provides a powerful framework for unraveling these complex relationships. mdpi.comfrontiersin.org

The gut microbiome plays a pivotal role in mediating the effects of HMOs. Multi-omics approaches, including genomics, metagenomics, transcriptomics, proteomics, and metabolomics, are being used to understand how specific HMOs like LNDFH-II shape the composition and function of the infant gut microbiota. mdpi.comnih.govnih.govresearchgate.net For example, studies have shown that fucosylated HMOs can selectively promote the growth of beneficial bacteria, such as Bifidobacterium species, which are equipped with the specific enzymes required for their metabolism. nih.govglycoforum.gr.jp

By integrating data from these different "omics" layers, researchers can build comprehensive models of the host-glycan-microbe ecosystem. This will allow for the identification of specific microbial species and metabolic pathways that are influenced by LNDFH-II. Furthermore, understanding the downstream effects on host physiology, such as immune development and gut barrier function, will be crucial. nih.govnih.gov This integrated approach will be instrumental in elucidating the precise mechanisms through which LNDFH-II contributes to infant health. frontiersin.org

Exploration of Emerging Biological Roles and Molecular Mechanisms of Action for this compound

While the prebiotic effect of fucosylated HMOs is well-established, research is continually uncovering new and diverse biological roles. A key future direction will be to explore these emerging functions of this compound and to elucidate the underlying molecular mechanisms.

One of the most significant emerging roles of fucosylated HMOs is their ability to act as anti-adhesive antimicrobials. mdpi.com They can function as soluble decoy receptors, mimicking the host cell surface glycans to which pathogens attach. nih.gov For example, fucosylated oligosaccharides have been shown to inhibit the binding of pathogens like Campylobacter jejuni and noroviruses, thereby reducing the risk of infections. nih.govmdpi.com

Beyond their effects on the gut, there is growing evidence that HMOs can have systemic effects. A small fraction of HMOs can be absorbed into the bloodstream, suggesting they may influence processes beyond the gastrointestinal tract, such as immune modulation and brain development. nih.gov The sialylated counterparts of fucosylated HMOs are known to be important for cognitive development, and it is plausible that fucosylated HMOs also play a role. mdpi.com Future research will need to investigate these potential systemic effects of LNDFH-II and identify the specific molecular pathways involved. This will likely involve a combination of in vitro cell culture models, animal studies, and human clinical trials.

Q & A

Q. What methodologies are recommended for quantifying Lacto-N-difucohexose II (LNDFH II) in human milk samples?

Quantification of LNDFH II requires high-resolution techniques such as liquid chromatography (HPLC) coupled with mass spectrometry (MS), which enables precise separation and identification of structurally similar human milk oligosaccharides (HMOs). Researchers must validate assays using standardized reference materials and adhere to NIH reporting guidelines for experimental reproducibility (e.g., detailing sample preparation, calibration curves, and detection limits) . Statistical validation, including inter- and intra-assay variability assessments, ensures reliability in comparative studies .

Q. How does this compound influence infant gut microbiota composition?

To assess microbiota modulation, 16S rRNA sequencing is employed to profile bacterial communities, followed by α-diversity indices (Chao1, Shannon) and β-diversity metrics (e.g., principal component analysis). In studies comparing geographic cohorts, Welch’s t-test can identify significant differences in phyla abundance (e.g., Firmicutes vs. Actinobacteria) linked to LNDFH II exposure . Researchers should control for confounding variables such as maternal diet and infant age through multivariate regression models.

Q. What statistical approaches are appropriate for analyzing correlations between LNDFH II concentrations and microbial diversity?

Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed HMO concentration data. Correlation analyses (Spearman’s rank) between LNDFH II levels and diversity indices (e.g., Shannon) should account for multiple comparisons using false discovery rate (FDR) corrections. Reporting effect sizes and confidence intervals enhances interpretability .

Advanced Research Questions

Q. What experimental designs isolate the specific effects of LNDFH II from other HMOs in vitro?

Controlled experiments using knockout cell lines or enzymatic removal of competing HMOs (e.g., via fucosidase treatment) can isolate LNDFH II’s bioactivity. Dose-response assays with purified LNDFH II, validated via NMR or MS, should include negative controls (e.g., lactose-only) and replicate sampling to minimize batch effects . Feasibility assessments using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with resource constraints .

Q. How should researchers address contradictory findings in LNDFH II’s role in pathogen inhibition?

Meta-analyses of existing data can resolve discrepancies by evaluating study heterogeneity (e.g., via I² statistics). Researchers must critically assess methodologies: differences in bacterial strains, growth conditions, or HMO purity (e.g., commercial vs. isolated fractions) may explain divergent results. Replication studies with standardized protocols (NIH guidelines) and pre-registered designs enhance validity .

Q. What challenges arise in establishing causal relationships between LNDFH II exposure and long-term health outcomes?

Longitudinal cohort studies require large sample sizes to detect subtle effects, with rigorous adjustment for confounders (e.g., breastfeeding duration, antibiotic use). Mendelian randomization, leveraging genetic variants affecting HMO synthesis, may strengthen causal inference. Ethical considerations include ensuring informed consent for long-term infant follow-up .

Q. How can structural differences between LNDFH II and related HMOs (e.g., LNDFH I) be leveraged to study functional specificity?

Comparative glycomic profiling using tandem MS/MS and collision-induced dissociation (CID) elucidates structural variations (e.g., fucose linkage positions). Functional assays (e.g., bacterial adhesion inhibition) paired with molecular docking simulations identify structure-activity relationships. Cross-species models (e.g., germ-free mice colonized with infant microbiota) validate specificity in vivo .

Q. What are the limitations of preclinical models for studying LNDFH II’s immunomodulatory effects?

Animal models (e.g., neonatal rodents) may not fully recapitulate human immune development. Researchers should combine in vivo models with ex vivo human immune cell assays (e.g., cytokine profiling of dendritic cells). Reporting criteria for preclinical studies (ARRIVE guidelines) ensure transparency in model limitations .

Q. How can cross-study comparisons of LNDFH II’s bioavailability be standardized?

Harmonizing protocols for sample collection (e.g., milk expression timing, storage at -80°C) and data reporting (e.g., MIAME standards for omics data) minimizes variability. Collaborative consortia, such as the International Milk Genomics Initiative, facilitate pooled analyses and reference databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.